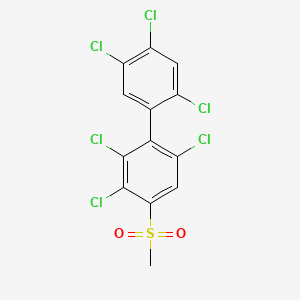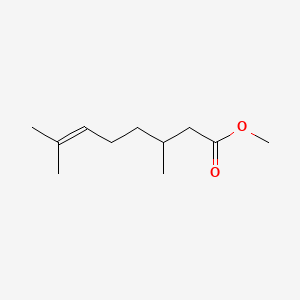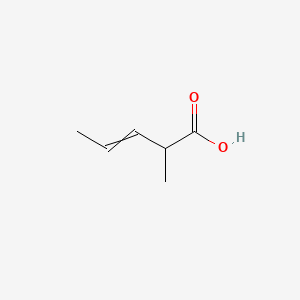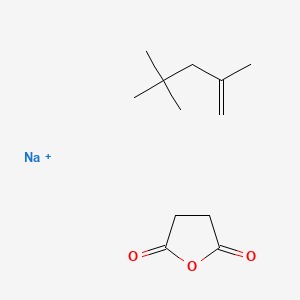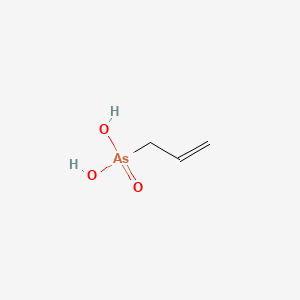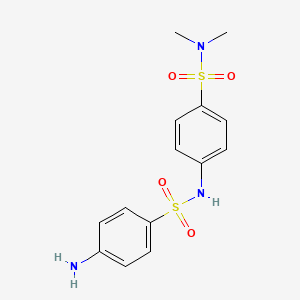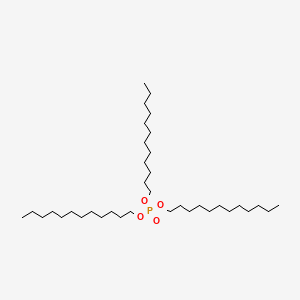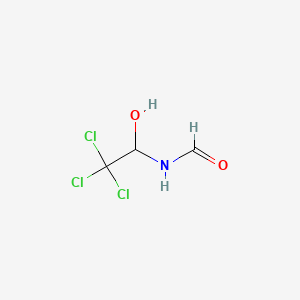
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
描述
氯醛甲酰胺: 是一种无色晶体化合物,化学式为 C3H4Cl3NO2 。 它以其作为催眠药的用途而闻名 .
准备方法
合成路线和反应条件: 氯醛甲酰胺可以通过氯醛水合物与甲酰胺反应合成。 反应通常涉及在受控条件下加热反应物以促进所需产物的形成 .
工业生产方法: 氯醛甲酰胺的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进的技术,例如连续流动反应器和自动化监控系统,以确保产品质量一致 .
化学反应分析
反应类型: 氯醛甲酰胺会发生各种化学反应,包括:
氧化: 氯醛甲酰胺可以被氧化形成氯醛和甲酸。
还原: 它可以被还原形成更简单的酰胺和醇。
常用试剂和条件: : 这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂和用于取代反应的亲核试剂 .
主要生成物: : 这些反应生成的主要产物包括氯醛、甲酸和各种取代的酰胺 .
科学研究应用
作用机制
氯醛甲酰胺通过与中枢神经系统相互作用发挥其作用。据信它会增强 γ-氨基丁酸 (GABA) 的活性,γ-氨基丁酸是一种抑制性神经递质,从而产生镇静和催眠作用。 其作用机制中涉及的确切分子靶标和途径仍在研究中 .
相似化合物的比较
类似化合物: : 与氯醛甲酰胺类似的化合物包括甲酰胺、二甲基甲酰胺和其他酰胺 .
独特之处: 氯醛甲酰胺的独特之处在于其特定的化学结构,其中包括三个氯原子和一个甲酰胺基团。 这种结构赋予了独特的化学和生物学特性,使其成为各种应用中的一种有价值的化合物 .
属性
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h1-2,9H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWYLTJHGUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875564 | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-82-2 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloralformamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloralformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORALFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX16459LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the historical context of Chloralformamide research?
A1: While the provided research papers don't delve into the complete history of Chloralformamide, one article focuses on its use in a specific historical application. The 1931 paper "Calibration of the Lovibond Tintometer and of the Actinometer for the Levy-West Ultra-Violet Light Pastilles" [] discusses Chloralformamide, also known as N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, as a key component in pastilles used to measure ultraviolet light dosage. This highlights the compound's historical relevance in photochemistry and potentially in early therapeutic applications of UV light.
Q2: What is the structural characterization of Chloralformamide?
A2: "Crystal structure of this compound" [] provides detailed insights into the compound's structure. The study reveals that Chloralformamide crystallizes with two conformationally similar molecules (A and B) in the asymmetric unit. These molecules are linked by O—H⋯O hydrogen bonds, forming A–A and B–B inversion dimers. Unfortunately, the abstract doesn't provide specific details about molecular formula, weight, or spectroscopic data.
Q3: Has Chloralformamide been investigated for its fungicidal properties?
A3: Yes, several research articles highlight the investigation of Chloralformamide and its derivatives as potential fungicides. "Synthesis of N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds as potential fungicides" [] describes the synthesis of various analogues of Chloralformamide, specifically N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds. These compounds were designed based on the structure of existing Chloralformamide fungicides, indicating prior research in this area. Further investigation into the activity and mode of action of these fungicides is mentioned in the paper titled "Investigation of the activity and mode of action of chloralformamide fungicides and related compounds." [], although the abstract doesn't provide specific details on the findings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



